molecular formula C22H19N5O4 B3008653 8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887871-84-3

8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3008653
CAS No.: 887871-84-3
M. Wt: 417.425
InChI Key: AHKRMJJXVTUYNM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Synthesis Analysis

In general, imidazole derivatives can be synthesized using various methods. For instance, one method involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives can vary widely depending on the specific compound and reaction conditions. For example, imidazole derivatives can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives, including N-8-arylpiperazinylpropyl derivatives, have been synthesized for pharmacological evaluation. These compounds, such as 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, demonstrated anxiolytic-like activity and antidepressant effects in preclinical studies (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Further structure-activity relationship studies revealed that these derivatives show significant affinity for serotoninergic and dopaminergic receptors. Compounds with purine-2,4-dione nucleus generally had higher affinity values. Molecular docking studies suggested that certain structural features, like a substituent at the 7-position, are crucial for receptor affinity and selectivity (Zagórska et al., 2015).

Biological Evaluation of Fluorinated Derivatives

Another study synthesized and evaluated 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of this compound. These derivatives showed potent ligand activities for serotonin receptors and moderate inhibitory potencies for certain phosphodiesterases. Some of these derivatives, like 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were identified as potential antidepressant and anxiolytic agents (Zagórska et al., 2016).

Antidepressant-like Activity and Safety Profile Evaluation

In a 2020 study, novel imidazopurine-2,4-dione derivatives were evaluated for their antidepressant-like activity and safety profile. The study demonstrated that these compounds, which vary in structural features, have different pharmacological, pharmacokinetic, and side effect profiles. This research helps in understanding the comparative pharmacological profiles of these derivatives (Partyka et al., 2020).

Future Directions

The future directions in the field of imidazole derivatives research could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in drug development .

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-11-26-18-19(23-21(26)25(14)12-16-9-6-10-31-16)24(2)22(30)27(20(18)29)13-17(28)15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKRMJJXVTUYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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